5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro groups: Halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the methanesulfonyl group: Sulfonylation reactions using methanesulfonyl chloride.
Amidation: Coupling reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives that have similar structures but different substituents.
Examples: 5-chloro-2-(4-fluorophenyl)pyrimidine, N-(4-fluorophenyl)-2-(2-fluorophenyl)methanesulfonamide.
Uniqueness
The uniqueness of 5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H12ClF2N3O3S |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12ClF2N3O3S/c19-14-9-22-18(28(26,27)10-11-3-1-2-4-15(11)21)24-16(14)17(25)23-13-7-5-12(20)6-8-13/h1-9H,10H2,(H,23,25) |
InChI Key |
YMHCMMXTHMATMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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